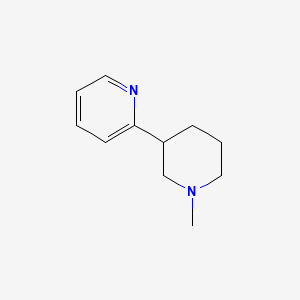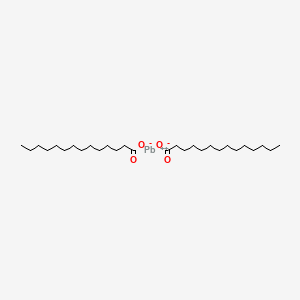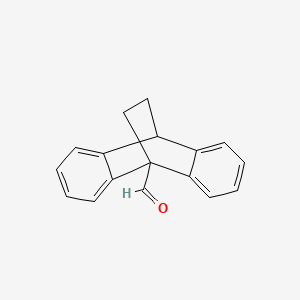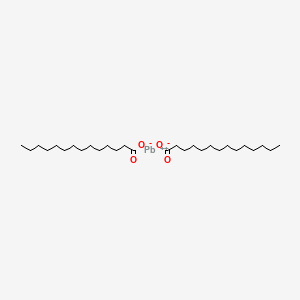
Tetradecanoic acid, lead salt, basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristic acid, lead salt, is a compound formed from myristic acid and lead. . The lead salt of myristic acid is typically used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of myristic acid, lead salt, involves the reaction of myristic acid with lead compounds. One common method is the reaction of myristic acid with lead(II) acetate in an aqueous medium. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}2){12}\text{COOH} + \text{Pb(CH}3\text{COO})2 \rightarrow \text{Pb(C}{14}\text{H}{27}\text{O}_2)_2 + 2\text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of myristic acid, lead salt, often involves large-scale reactions in controlled environments to ensure purity and consistency. The process includes the careful mixing of reactants, maintaining optimal temperatures, and ensuring complete reaction to avoid contamination with unreacted myristic acid or lead compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Myristic acid, lead salt, can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized, leading to the formation of lead oxides.
Reduction: The lead salt can be reduced under specific conditions to yield elemental lead and myristic acid.
Substitution: The lead ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Metal salts like sodium or potassium salts in aqueous or organic solvents.
Major Products:
Oxidation: Lead oxides and myristic acid derivatives.
Reduction: Elemental lead and myristic acid.
Substitution: New metal salts of myristic acid.
Applications De Recherche Scientifique
Myristic acid, lead salt, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in certain chemical reactions.
Biology: Studied for its effects on biological membranes and its potential use in drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of lubricants, cosmetics, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of myristic acid, lead salt, involves its interaction with biological membranes and proteins. The lead ion can bind to various molecular targets, disrupting normal cellular functions. Myristic acid can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Palmitic Acid, Lead Salt: Another fatty acid lead salt with similar properties but a longer carbon chain.
Stearic Acid, Lead Salt: Similar in structure but with an even longer carbon chain, leading to different physical properties.
Uniqueness: Myristic acid, lead salt, is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly useful in certain industrial and research applications .
Propriétés
Numéro CAS |
90583-65-6 |
|---|---|
Formule moléculaire |
C28H54O4Pb |
Poids moléculaire |
662 g/mol |
Nom IUPAC |
lead(2+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
Clé InChI |
ZZSLTNOFMWYBTR-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
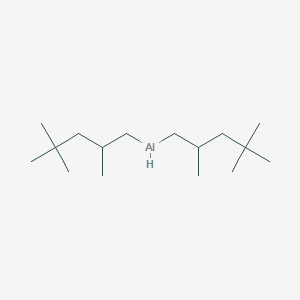
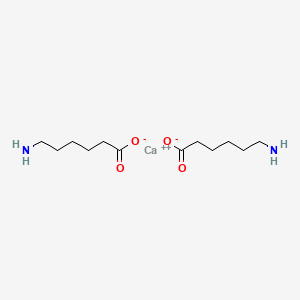
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
